SR 101-X, SE Mixed Isomers SR 101-X, SE Mixed Isomers Amine-Reactive Fluorescent Probe for labeling biomolecules
Brand Name: Vulcanchem
CAS No.: 216972-99-5
VCID: VC0149513
InChI:
SMILES:
Molecular Formula: C41H44N4O10S2
Molecular Weight: 816.94

SR 101-X, SE Mixed Isomers

CAS No.: 216972-99-5

Cat. No.: VC0149513

Molecular Formula: C41H44N4O10S2

Molecular Weight: 816.94

* For research use only. Not for human or veterinary use.

SR 101-X, SE Mixed Isomers - 216972-99-5

Specification

CAS No. 216972-99-5
Molecular Formula C41H44N4O10S2
Molecular Weight 816.94

Introduction

Chemical Properties and Reactivity

Spectrophotometric Characteristics

SR 101-X, SE exhibits distinct optical properties critical for fluorescence-based applications:

ParameterValue (Methanol)
Absorption λmax585 ± 3 nm
Fluorescence λmax605 ± 4 nm
Excitation Range580–592 nm
Emission Range590–620 nm

These values position it in the far-red spectral region, minimizing autofluorescence interference in biological samples .

Functional Group Reactivity

The succinimidyl ester group reacts with primary amines (e.g., ε-amino groups of lysine residues) to form stable amide bonds. This reactivity is exploited for protein labeling but may also facilitate non-specific interactions with other nucleophilic sites. In contrast to primary amine-targeted probes, SR 101-X, SE Mixed Isomers has been reported to reversibly bind aldehydes/ketones via Schiff base formation, enabling dynamic labeling applications .

Applications in Biological Research

Fluorescent Labeling and Imaging

The probe’s red fluorescence enables:

  • Single-color tracking: Visualization of specific proteins or cellular compartments in fluorescence microscopy.

  • Multiplexing assays: Compatibility with green/yellow fluorescent markers (e.g., FITC, GFP) due to non-overlapping emission spectra.

  • Flow cytometry: High signal-to-noise ratio for quantitative analysis of labeled cells .

Mechanistic Insights from Isomer Diversity

The mixed isomer composition introduces variability in labeling efficiency and specificity. For instance:

  • Isomer A: May preferentially target hydrophobic environments due to distinct substituent arrangements.

  • Isomer B: Could exhibit enhanced reactivity toward certain amines based on steric accessibility.

This diversity complicates standardization but offers opportunities for tailored applications.

Synthesis and Isomer Formation

Synthetic Pathways

While exact synthesis protocols are proprietary, the mixed isomer composition likely arises from:

  • Ligand exchange: Partial substitution of coordinating groups during synthesis.

  • Stereochemical isomerism: Variations in substituent spatial arrangements (e.g., cis/trans configurations).

  • Oxidation/reduction side reactions: Formation of sulfone vs sulfoxide derivatives.

The ACS study on heterometallic isomers provides analogous insights into isomerization mechanisms, where ligand redistribution during synthesis generates distinct molecular/ionic structures .

Challenges in Isomer Separation

Isolation of pure isomers is hindered by:

  • Similar physicochemical properties: Overlapping retention times in chromatography.

  • Thermal stability: Degradation under high-temperature separation conditions.

  • Low solubility: Limited compatibility with traditional purification solvents.

Analytical Characterization and Research Findings

X-ray Diffraction and Fluorescence Spectroscopy

Advanced methods like synchrotron X-ray fluorescence (XRF) and resonant diffraction are employed to:

  • Determine oxidation states: Confirm the presence of sulfonyl vs sulfonamide groups.

  • Map ligand distributions: Resolve isomer-specific coordination environments .

Mass Spectrometry

Selected Reaction Monitoring (SRM) and tandem MS/MS enable:

  • Isomer differentiation: Detection of diagnostic fragment ions (e.g., m/z 384.1/101.1 for specific glycan transitions) .

  • Relative quantification: Comparison of isomer abundance in mixtures.

Key Research Insights

  • Isomer-Specific Reactivity: Certain isomers may exhibit preferential binding to specific biomolecules, influencing assay outcomes.

  • Stability Variations: Thermal and photostability differences impact storage and experimental conditions.

  • Spectral Overlap: Mixed isomers may broaden emission spectra, reducing resolution in multiplex assays.

ParameterRecommendation
Storage Temperature-5 to -30°C
Light ProtectionUse amber vials or light-proof packaging
Moisture SensitivityStore under inert gas (e.g., argon)

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